
(R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine
Overview
Description
®-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is a chiral compound with a phenyl group attached to an imidazole ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethanamine Moiety: The ethanamine moiety can be introduced through reductive amination, where the imidazole derivative is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for ®-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as halides or amines replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Reduced imidazole compounds.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Chemistry
(R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules, including pharmaceutical compounds and functional materials. The compound's imidazole ring structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic pathways.
Catalyst Development
The compound has been investigated for its role in developing new catalysts for industrial processes. Its unique structural properties enable it to facilitate various chemical reactions efficiently, thereby enhancing reaction yields and selectivity.
Biological Research Applications
Antimicrobial and Antifungal Properties
Recent studies have evaluated the biological activity of this compound, particularly its antimicrobial and antifungal effects. Research indicates that derivatives of this compound exhibit significant activity against various pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .
Antitumor Activity
A notable study focused on the synthesis of novel imidazole derivatives, including this compound, demonstrated promising antitumor activity. The compound was shown to induce apoptosis in cancer cell lines by modulating key proteins involved in the apoptotic pathway. Specifically, it increased the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2, leading to enhanced cell death in tumor cells .
Pharmaceutical Applications
Drug Development
this compound is being explored as a pharmaceutical intermediate. Its ability to interact with specific biological targets makes it a candidate for drugs aimed at treating various diseases. For instance, research has indicated its potential role in synthesizing drugs that target specific receptors or enzymes implicated in disease pathways .
Mechanism of Action
The mechanism of action involves binding to molecular targets such as enzymes or receptors, modulating their activity and leading to biological effects. This property is crucial for drug design and development, particularly for conditions requiring precise modulation of biological pathways.
Case Studies
Mechanism of Action
The mechanism of action of ®-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(4-Phenyl-1H-imidazol-2-yl)ethanol: A related compound with an ethanol moiety instead of ethanamine.
4-Phenyl-1H-imidazole: A simpler compound lacking the ethanamine moiety.
Uniqueness
®-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is unique due to its chiral nature and the presence of both a phenyl group and an imidazole ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
(R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an imidazole ring substituted with a phenyl group. Its molecular formula is , and it is often studied for its role as a building block in organic synthesis and its potential biological activities, including antimicrobial and anticancer properties .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The detailed pathways and molecular interactions are still under investigation, but preliminary studies suggest significant effects on cell signaling pathways involved in apoptosis and proliferation .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .
Antitumor Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, a derivative of this compound showed outstanding antiproliferative activity against several cancer cell lines, including HeLa and A549 cells. The selectivity index indicated that normal cells exhibited significantly higher tolerance compared to tumor cells, suggesting a favorable therapeutic window .
Table 1: Antitumor Activity Summary
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | HeLa | 3.24 | 23–46 |
This compound | A549 | 4.07 | Higher than 5-FU |
Induction of Apoptosis
Mechanistic studies have shown that this compound induces apoptosis in cancer cells by modulating the expression levels of proteins involved in apoptotic pathways. Specifically, it increases the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2, leading to enhanced apoptosis rates in treated cells .
Case Studies
In a recent study published in Molecules, researchers synthesized various derivatives of imidazole compounds, including this compound. These derivatives were tested for their anticancer activities, revealing that some exhibited IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX). The findings suggest that these compounds could serve as lead candidates for further drug development targeting specific cancers .
Properties
IUPAC Name |
(1R)-1-(5-phenyl-1H-imidazol-2-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3,(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFMQMXJXWTGON-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(N1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(N1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432178 | |
Record name | (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335246-81-6 | |
Record name | (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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